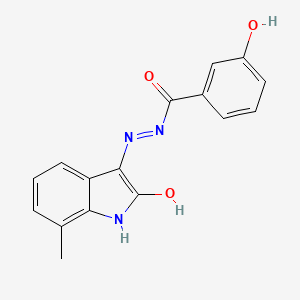

![molecular formula C9H11F3N2O2S B5665246 N,N-dimethyl-N'-[3-(trifluoromethyl)phenyl]sulfamide](/img/structure/B5665246.png)

N,N-dimethyl-N'-[3-(trifluoromethyl)phenyl]sulfamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of sulfamides, including N,N-dimethyl-N'-[3-(trifluoromethyl)phenyl]sulfamide, can be achieved through several methods. One approach involves the use of phenyliodine(III) bis(trifluoroacetate) (PIFA) promoted synthesis, where PIFA, in conjunction with a Lewis acid, promotes C-C coupling of monomers leading to oligomers with unique properties (Rihn et al., 2011). Additionally, hexafluoroisopropyl sulfamate has been identified as a bench-stable solid that reacts readily with a wide variety of alcohols, amines, phenols, and anilines under mild conditions, offering a pathway to synthesize sulfamides and sulfamoyl azides (Sguazzin et al., 2021).

Molecular Structure Analysis

The molecular structure of sulfamide compounds, such as N,N-dimethyl-N'-[3-(trifluoromethyl)phenyl]sulfamide, is characterized by the presence of a sulfamoyl group attached to an aromatic ring, which significantly influences their chemical behavior. X-ray crystallography and density functional theory (DFT) methods are often employed to elucidate their structure, showcasing the importance of geometric configuration in determining the compound's properties (Durgun et al., 2016).

Chemical Reactions and Properties

Sulfamides exhibit a variety of chemical reactions due to their unique structure. For instance, the reactivity of sulfamoyl azides towards alkynes in the presence of a CuTC catalyst forming 1-sulfamoyl-1,2,3-triazoles indicates the versatility of sulfamides in organic synthesis (Culhane & Fokin, 2011). Their reactivity is further exemplified in the synthesis of novel sulfamides from β-benzylphenethylamines as enzyme inhibitors, highlighting their potential in medicinal chemistry (Akıncıoğlu et al., 2017).

Physical Properties Analysis

The physical properties of sulfamides, including solubility, melting point, and stability, are closely tied to their molecular structure. The amphiphilic nature of certain sulfamides allows for the formation of hydrogels, showcasing their potential for material science applications (Kabashima et al., 2013).

Chemical Properties Analysis

Sulfamides' chemical properties, such as acidity, basicity, and nucleophilicity, are determined by the sulfamide group's nature and the electronic effects of substituents on the aromatic ring. These properties influence their reactivity and applications in synthesis and catalysis. Studies on N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups underline the importance of protecting groups in modulating the reactivity of sulfamides (Reuillon et al., 2012).

Propiedades

IUPAC Name |

1-(dimethylsulfamoylamino)-3-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F3N2O2S/c1-14(2)17(15,16)13-8-5-3-4-7(6-8)9(10,11)12/h3-6,13H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQAPASONKZVACU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)NC1=CC=CC(=C1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{3-[4-(pyrrolidin-1-ylcarbonyl)pyridin-2-yl]benzyl}morpholine](/img/structure/B5665166.png)

![2-[4-methyl-6-(4-morpholinyl)-2-pyrimidinyl]phenol](/img/structure/B5665172.png)

![N-[(cyclohexylamino)carbonothioyl]-3,3-dimethylbutanamide](/img/structure/B5665185.png)

![methyl 5-{[3-(2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]methyl}-2-furoate](/img/structure/B5665196.png)

![N-(2,6-diisopropylphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5665214.png)

![N-benzyl-6-bromopyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5665222.png)

![2-(butylthio)-6-(4-imidazo[1,2-b]pyridazin-6-ylpiperazin-1-yl)pyrimidin-4-amine](/img/structure/B5665229.png)

![N-[(1-{2-[(1,5-dimethyl-1H-pyrazol-4-yl)amino]-2-oxoethyl}piperidin-3-yl)methyl]-4-fluorobenzamide](/img/structure/B5665233.png)

![4-[1-(2,3-difluoro-6-methoxybenzoyl)piperidin-3-yl]benzoic acid](/img/structure/B5665239.png)

![2-methyl-6-(3-{[3-(trifluoromethyl)phenoxy]methyl}phenyl)pyridazin-3(2H)-one](/img/structure/B5665247.png)

![ethyl 1-[(5-nitro-2-thienyl)methyl]-4-piperidinecarboxylate](/img/structure/B5665264.png)

![4-[(rel-(3S,4R)-3-isopropyl-4-{[(methylthio)acetyl]amino}-1-pyrrolidinyl)methyl]benzamide hydrochloride](/img/structure/B5665270.png)

![(3R*,4S*)-4-[(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)amino]tetrahydrofuran-3-ol](/img/structure/B5665274.png)